molecular formula C7H16Si B096022 Methallyltrimethylsilane CAS No. 18292-38-1

Methallyltrimethylsilane

Cat. No.: B096022
CAS No.: 18292-38-1
M. Wt: 128.29 g/mol
InChI Key: OWVJMAKUWHECNI-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 109-111°C and a density of 0.73 g/mL at 25°C . This compound is widely used in organic synthesis due to its ability to act as an allyl donor in various chemical reactions.

Preparation Methods

Methallyltrimethylsilane can be synthesized through several methods:

Chemical Reactions Analysis

Methallyltrimethylsilane undergoes various types of chemical reactions:

Scientific Research Applications

Methallyltrimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methallyltrimethylsilane involves its role as an allyl donor in catalytic reactions. For instance, in Grignard Nozaki-Hiyama methallylations, it acts as an efficient allyl donor, proceeding via iridium-catalyzed transfer hydrogenation. The molecular targets and pathways involved include the activation of the allyl group and its subsequent transfer to the substrate.

Comparison with Similar Compounds

Methallyltrimethylsilane can be compared with other similar compounds such as:

    Allyltrimethylsilane: Similar in structure but lacks the methyl group on the allyl moiety.

    Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group.

    Trimethylsilylacetylene: Contains an acetylene group instead of an allyl group.

This compound is unique due to its specific structure, which allows for selective reactions and high reactivity in enantioselective synthesis .

Properties

IUPAC Name

trimethyl(2-methylprop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVJMAKUWHECNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349033
Record name Methallyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18292-38-1
Record name Methallyltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18292-38-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methallyltrimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methallyltrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methallyltrimethylsilane function as a reagent in organic synthesis?

A1: this compound acts as a source of the methallyl group (CH2=C(CH3)CH2-) in various organic reactions. It participates in Lewis acid-mediated reactions with electrophiles, effectively adding the methallyl group to the target molecule. For example, it reacts with vinyl diazonium ions in the presence of a Lewis acid to yield β-allyl-α-diazo carbonyl products. [] This approach allows for the synthesis of complex diazo-containing molecules.

Q2: Can you describe a specific application of this compound in the synthesis of complex molecules?

A3: this compound plays a crucial role in synthesizing 2-oxindoles with an all-carbon quaternary center at the pseudobenzylic position. [] The reaction involves a Lewis acid-catalyzed reaction of in-situ generated 2H-indol-2-one with this compound, resulting in the desired product. This method offers a straightforward approach to access valuable 2-oxindole derivatives.

Q3: Are there any analytical applications of this compound?

A4: Yes, this compound is utilized in the synthesis of trimethylsilyl 2-methylprop-2-ene-1-sulfinate (Vogel’s silyl sulfinate), a valuable derivatizing agent for quantitative GC-MS analysis. [] It readily silylates carbohydrates and other polyhydroxylated compounds, producing gaseous byproducts (SO2 and isobutene) that don't interfere with analysis. This characteristic makes it suitable for quantifying compounds like ribose and malic acid.

Q4: How does the structure of this compound influence its reactivity?

A5: The presence of the trimethylsilyl group in this compound increases the nucleophilicity of the allylic carbon, making it more reactive towards electrophiles. Additionally, the methyl substituent on the double bond introduces steric hindrance, which can influence the regio- and stereoselectivity of reactions. For example, in the Lewis acid-mediated reaction with vinyl diazonium ions, the steric bulk of the trimethylsilyl and methyl groups likely directs the electrophilic attack to the less hindered end of the allyl system. [] This structural feature highlights the significance of steric effects in controlling reaction outcomes.

Q5: What are the potential limitations or challenges associated with the use of this compound?

A6: One potential challenge in using this compound is its sensitivity to strong acids and bases. Careful control of reaction conditions is essential to prevent undesired side reactions. Additionally, the stereochemical outcome of reactions involving this compound can be unpredictable, requiring thorough investigations and optimization for each specific application. [] Understanding these limitations and potential challenges is crucial for successfully incorporating this reagent into synthetic strategies.

Q6: How does this compound contribute to the understanding of reaction mechanisms?

A7: The use of this compound as a nucleophile in competition experiments with isopropanol helped elucidate the mechanism of glycosylation reactions. [] This approach, coupled with kinetic isotope effect studies and computational calculations, provided valuable insights into the SN1-like and SN2-like pathways involved in the formation of different glycosidic linkages. This highlights the importance of this compound as a tool for mechanistic investigations in organic chemistry.

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